2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes a pyrano[4,3-b]pyran core with various functional groups such as an amino group, a bromophenyl group, a methyl group, an oxo group, and a carbonitrile group. The presence of these functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 2-amino-4h-benzo[b]pyrans, have shown potential pharmacological properties
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s synthesized via a one-pot multicomponent reaction between substituted aromatic aldehydes, malononitrile, and kojic acid . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds with similar structures have been found to have various pharmacological properties
Pharmacokinetics
An in-silico study of similar compounds showed that they comply with lipinski’s rule and jorgensen’s rule, suggesting good bioavailability . These rules are often used as a first step in assessing the drug-likeness of a compound.
Result of Action
Compounds with similar structures have shown various pharmacological properties . More research is needed to understand the specific effects of this compound.
Action Environment
The synthesis of similar compounds has been achieved under environmentally friendly conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR). One common method is the one-pot three-component reaction, which involves the condensation of an aromatic aldehyde, malononitrile, and dimedone. This reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles (ASMNPs) under solvent-free conditions at room temperature . The reaction conditions are mild, and the process is environmentally friendly, offering high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of recyclable catalysts such as ASMNPs or polyethylene glycol (PEG-400) and glycerol as solvents can enhance the efficiency and sustainability of the process . These methods not only reduce the environmental impact but also lower production costs by allowing the reuse of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrano[4,3-b]pyran core .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the bromophenyl moiety .
Scientific Research Applications
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits bioactive properties, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4H-benzo[b]pyrans
- 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles
- 2-amino-3-cyano-4H-chromenes
Uniqueness
Compared to these similar compounds, 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is unique due to the presence of the bromophenyl group, which enhances its reactivity and bioactivity.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c1-8-6-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-2-4-10(17)5-3-9/h2-6,13H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUKDTPFNKNATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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